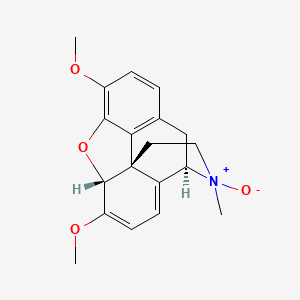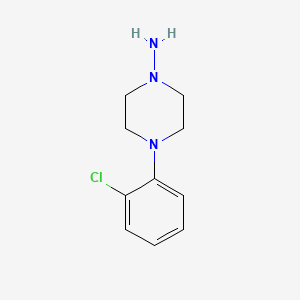
Zn-Nicotianamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn-Nicotianamine: is a complex formed between zinc and nicotianamine, a non-proteinogenic amino acid. Nicotianamine is a well-known chelator of metals and plays a crucial role in the homeostasis of various metal ions in plants, including zinc. The this compound complex is significant in the transport and regulation of zinc within plant systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zn-Nicotianamine can be synthesized by combining nicotianamine with zinc ions under controlled conditions. The synthesis typically involves the use of zinc sulfate (ZnSO₄) as a zinc source. The reaction is carried out in an aqueous medium, and the mixture is stirred at a specific temperature to ensure the formation of the this compound complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, ensuring that the complex is formed in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: Zn-Nicotianamine primarily undergoes complexation reactions, where it forms stable complexes with zinc ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The formation of this compound involves reagents such as zinc sulfate and nicotianamine. The reaction conditions include an aqueous medium and controlled temperature to facilitate the complexation process .
Major Products: The major product of the reaction between zinc ions and nicotianamine is the this compound complex itself. This complex is stable and plays a crucial role in zinc homeostasis within plants .
Scientific Research Applications
Zn-Nicotianamine has several scientific research applications, particularly in the fields of plant biology, chemistry, and medicine:
Mechanism of Action
The mechanism of action of Zn-Nicotianamine involves its ability to form stable complexes with zinc ions. This complexation facilitates the transport of zinc within plant systems, ensuring its availability for various physiological processes. This compound binds to zinc ions through its nitrogen and oxygen atoms, forming a stable chelate that can be transported across cell membranes .
Comparison with Similar Compounds
Zn-Nicotianamine can be compared with other metal chelators and complexes, such as:
Glutathione: Another important metal chelator in plants, glutathione forms complexes with various metal ions, including zinc.
Phytochelatins: These are peptides that bind to heavy metals and help in their detoxification.
This compound stands out due to its specificity and crucial role in zinc transport and regulation within plants, making it a unique and important compound in the study of metal homeostasis.
Properties
Molecular Formula |
C12H19N3O6Zn |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
zinc;2-amino-4-[[3-(2-carboxyazetidin-1-yl)-1-carboxylatopropyl]amino]butanoate |
InChI |
InChI=1S/C12H21N3O6.Zn/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21;/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21);/q;+2/p-2 |
InChI Key |
BAKWDRSWJJDZGS-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)[O-])NCCC(C(=O)[O-])N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)







![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)


